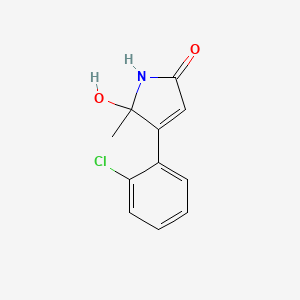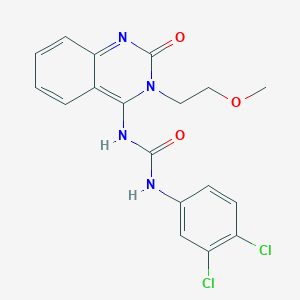
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a chlorophenyl group, a hydroxyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation and Methylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide. The methyl group can be added via a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include using continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
化学反应分析
Types of Reactions
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(2-chlorophenyl)-5-oxo-5-methyl-1H-pyrrol-2-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
相似化合物的比较
Similar Compounds
4-(2-chlorophenyl)-5-hydroxy-1H-pyrrol-2-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
4-(2-chlorophenyl)-5-methyl-1H-pyrrol-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
5-hydroxy-5-methyl-1H-pyrrol-2-one: Lacks the chlorophenyl group, which may reduce its potential for specific interactions with molecular targets.
Uniqueness
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorophenyl group, hydroxyl group, and methyl group allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-11(15)8(6-10(14)13-11)7-4-2-3-5-9(7)12/h2-6,15H,1H3,(H,13,14) |
InChI 键 |
RACUVKUWCHPUJE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=CC(=O)N1)C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096034.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096037.png)
![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096042.png)
![2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14096055.png)
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B14096057.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B14096065.png)

![methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B14096071.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096086.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096096.png)

![(2R)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide](/img/structure/B14096105.png)
![3-(3,4-dichlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096108.png)
